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Compound of Interest

Compound Name: Phenothiazine, 10-acetyl-, 5-oxide

Cat. No.: B074548 Get Quote

This technical guide provides a comprehensive overview of the physicochemical properties of

10-acetyl-10H-phenothiazine 5-oxide, catering to researchers, scientists, and professionals in

drug development. The document summarizes key data, outlines experimental protocols, and

visualizes relevant pathways to facilitate a deeper understanding of this compound.

Chemical and Physical Properties
10-acetyl-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a class of compounds

with significant interest in medicinal chemistry due to their diverse biological activities. The

introduction of an acetyl group at the 10-position and an oxide at the 5-position modifies the

electronic and steric properties of the parent molecule, influencing its chemical behavior and

biological interactions.

Computed Physicochemical Data
The following table summarizes the computed physicochemical properties for 10-acetyl-10H-

phenothiazine 5-oxide, primarily sourced from the PubChem database.[1] It is important to note

that experimental data for properties such as melting point, solubility, and pKa are not readily

available in the cited literature.
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Property Value Source

Molecular Formula C₁₄H₁₁NO₂S PubChem[1]

Molecular Weight 257.31 g/mol PubChem[1]

IUPAC Name
1-(5-oxido-10H-phenothiazin-

10-yl)ethanone
PubChem[1]

CAS Number 1217-37-4 PubChem[1]

XLogP3 1.7 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 257.05104977 PubChem[1]

Topological Polar Surface Area 67.3 Å² PubChem[1]

Crystallographic Data
The crystal structure of 10-acetyl-10H-phenothiazine 5-oxide has been determined by X-ray

diffraction.[2] The compound crystallizes in a monoclinic system. The sulfoxide oxygen atom is

disordered over two sites.[2] The crystal structure is stabilized by weak intermolecular C—H⋯

O hydrogen bonds and π–π stacking interactions between the aromatic rings.[2]
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Crystal Parameter Value Source

Crystal System Monoclinic Wang et al., 2009[2]

Space Group P2₁/c Wang et al., 2009[2]

a 8.1244(1) Å Wang et al., 2009[2]

b 14.1787(2) Å Wang et al., 2009[2]

c 10.7576(1) Å Wang et al., 2009[2]

β 100.963(1)° Wang et al., 2009[2]

Volume 1216.59(3) Å³ Wang et al., 2009[2]

Z 4 Wang et al., 2009[2]

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 10-acetyl-10H-phenothiazine

5-oxide are not extensively reported. However, based on general methods for phenothiazine

derivatives, the following protocols can be inferred.

Synthesis
The synthesis of 10-acetyl-10H-phenothiazine 5-oxide is reported to follow methods described

by Gilman & Nelson (1953) and Chan et al. (1998).[2] A general approach involves the

oxidation of 10-acetyl-10H-phenothiazine. Several oxidizing agents can be employed for the

conversion of phenothiazines to their sulfoxides.[3][4]

General Protocol for Oxidation:

Dissolution: Dissolve 10-acetyl-10H-phenothiazine in a suitable organic solvent such as

acetic acid or a mixture of acetone and water.

Oxidation: Add the oxidizing agent, for example, 30% hydrogen peroxide, dropwise to the

solution at room temperature. The reaction can also be carried out using aqueous nitrous

acid.[5]
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material is consumed.

Work-up: Quench the reaction by adding a reducing agent like sodium bisulfite solution.

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl

acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel or by recrystallization from a suitable solvent system

(e.g., ethanol/water).

10-acetyl-10H-phenothiazine
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A plausible synthetic workflow for 10-acetyl-10H-phenothiazine 5-oxide.

Analytical Methods
High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be used for the analysis of 10-acetyl-10H-phenothiazine

5-oxide. While a specific method for this compound is not published, methods for other

phenothiazine sulfoxides can be adapted.[6][7]
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Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or

another ion-pairing agent).

Flow Rate: 1.0 mL/min.

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

Injection Volume: 10-20 µL.

Temperature: 25-30 °C.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent like

DMSO-d₆ or CDCl₃.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared

(FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Key vibrational bands for the sulfoxide (S=O) and carbonyl (C=O) groups would be of

interest.

Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as

electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to

determine the molecular weight and fragmentation pattern. PubChem lists major m/z peaks

at 198 and 199 from GC-MS analysis.[1]

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum can be recorded in a

solvent like methanol or acetonitrile. Phenothiazine derivatives typically exhibit characteristic

n-π* and π-π* transitions.[8][9] For the parent phenothiazine in methanol, absorption

maxima are observed at 254 nm and 318 nm.[10]

Biological Activity and Potential Signaling Pathways
While specific biological studies on 10-acetyl-10H-phenothiazine 5-oxide are limited, the

phenothiazine scaffold is known to be a "privileged structure" in medicinal chemistry, exhibiting
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a wide range of biological activities.

Phenothiazine derivatives have been extensively investigated as inhibitors of histone

deacetylases (HDACs), particularly HDAC6.[11][12][13] HDAC6 is a cytoplasmic enzyme that

deacetylates non-histone proteins, including α-tubulin, playing a crucial role in cell motility,

protein degradation, and cell signaling.[11] Inhibition of HDAC6 is a promising therapeutic

strategy for various diseases, including cancer and neurodegenerative disorders.

The generally accepted mechanism of action for phenothiazine-based HDAC inhibitors involves

the phenothiazine moiety acting as a "cap" group that interacts with the surface of the

enzyme's active site. A linker connects this cap group to a zinc-binding group (ZBG), which

chelates the zinc ion in the catalytic domain of the HDAC enzyme, thereby inhibiting its activity.
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General mechanism of HDAC6 inhibition by phenothiazine-based compounds.

This guide provides a foundational understanding of 10-acetyl-10H-phenothiazine 5-oxide

based on available data. Further experimental work is necessary to fully elucidate its

physicochemical properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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